This section presents compounds discussed in the provided literature that are structurally related to N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide. The main compound belongs to the class of [, , ]triazolo[4,3-a]pyridines with a 1,2,4-oxadiazole substituent.
Compound Description: This compound is a dipharmacophore compound studied for its potential biological activity. It exists in two polymorphic forms with different molecular and crystal structures. The monoclinic form contains a higher energy conformer and forms abundant interactions, while the orthorhombic form contains a lower energy conformer and forms two strong interactions along with numerous weak interactions.
Relevance: This compound shares the core [, , ]triazolo[4,3-a]pyridine structure with a 1,2,4-oxadiazole substituent, similar to N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide. The key difference lies in the substituent at the 3-position of the oxadiazole ring (cyclopropyl vs. methyl) and the lack of the furamide group attached to the triazolopyridine in this related compound.
Compound Description: A series of these compounds (IIIa-IIId) were synthesized and screened for anti-HIV and anticancer activity. They exhibited moderate to high anti-HIV activity and moderate anticancer activity.
Compound Description: This novel compound (7) was synthesized and evaluated for antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. It exhibited high potency compared to the standard drug Cisplatin.
Relevance: While this compound contains a 1,2,4-triazole moiety as part of a fused pyrimidine ring system, it is not a direct structural analogue of N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide. It lacks the pyridine ring fused to the triazole, the 1,2,4-oxadiazole substituent, and the furamide group present in the main compound.
Compound Description: This series of 1,2,4-triazolo[4,3-a]-quinoline derivatives was synthesized and screened for anticancer activity against human neuroblastoma (SK N SH) and human colon carcinoma (COLO 205) cell lines. Some derivatives displayed significant or moderate cytotoxicity.
Relevance: These compounds, although containing a 1,2,4-triazole moiety, are not structurally similar to N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide. The triazole is part of a fused quinoline system, unlike the pyridine ring in the main compound. Furthermore, they lack the 1,2,4-oxadiazole moiety and instead feature a urea linkage with various substituents.
Compound Description: This compound (referred to as "A") is a [, , ]triazolo[4,3-a]pyridine derivative synthesized using a specific method described in the patent.
Compound Description: This series of compounds (5a-c and 6a-c) was synthesized from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate and evaluated for their potential hypertensive activity.
Relevance: These compounds contain a 1,2,4-oxadiazole moiety but lack the [, , ]triazolo[4,3-a]pyridine core present in N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide. Instead, they feature a pyranopyridine structure. Therefore, they are not direct structural analogues.
(S)-N-(8-((4-(Cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (10) and (S)-N-(8-((4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (33)
Compound Description: These compounds are potent retinoic-acid-related orphan receptor γt (RORγt) inverse agonists with good pharmacological potencies in biochemical and cell-based assays. They also exhibit excellent physicochemical properties and are active in a rodent PK/PD model after oral administration.
Relevance: These compounds are not structurally similar to N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide, despite containing a 1,2,4-oxadiazole moiety in compound 33. The core structure is based on an imidazo[1,2-a]pyridine, and both lack the triazolopyridine core and the furamide group of the main compound.
Compound Description: This compound is a selective adenosine receptor type A2 (A2AR) blocker used in various studies to investigate the role of A2AR in different physiological processes. [, , ]
Relevance: This compound contains a pyrazolo-triazolo-pyrimidine core and is not structurally related to N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide, which features a [, , ]triazolo[4,3-a]pyridine core and a 1,2,4-oxadiazole substituent. [, , ]
Compound Description: This compound is an α1GABAA agonist used in studies investigating the discriminative stimulus effects of ethanol and the role of α1GABAA receptors. [, , ]
Relevance: This compound contains a 1,2,4-triazolo[4,3-b]pyridazine core and is not a direct structural analogue of N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide, which features a [, , ]triazolo[4,3-a]pyridine core and a 1,2,4-oxadiazole substituent. [, , ]
Compound Description: This compound is a radiolabeled PET tracer used for measuring adenosine A1 receptor occupancy by nonradioactive agonists and antagonists. It has been observed to display inverse agonist properties, with a higher affinity for the uncoupled state of the A1 receptor.
Relevance: This compound is a xanthine derivative and is not structurally related to N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide, which features a [, , ]triazolo[4,3-a]pyridine core and a 1,2,4-oxadiazole substituent.
Compound Description: This compound is an adenosine A2A receptor antagonist that exhibits higher affinity for A2A receptors in the striatum than in the hippocampus. It was the only compound tested that displayed binding to atypical A2A adenosine receptors in the hippocampus.
Relevance: This compound is a purine derivative containing a 1,2,3-triazole substituent. It is not structurally similar to N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide, which features a [, , ]triazolo[4,3-a]pyridine core and a 1,2,4-oxadiazole substituent.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.